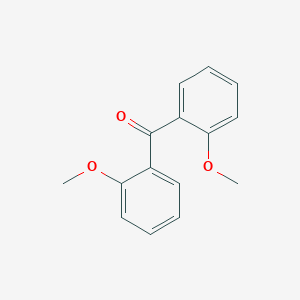

2,2'-Dimethoxybenzophenone

Overview

Description

2,2'-Dimethoxybenzophenone, also known as DMOB, is a chemical compound commonly used as a reagent in organic synthesis. It is a white solid with a molecular weight of 222.25 g/mol and a melting point of 155-157°C. Its structure consists of two benzene rings connected by a methoxy group in the para position. DMOB is used as a starting material in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, and as a catalyst for organic transformations. It is also used as a photoinitiator for the polymerization of unsaturated monomers.

Scientific Research Applications

Synthesis Applications :

- The 'acetal method' enables stepwise tethering of two monomeric phenols for heterodimer synthesis, enforcing ortho regioselectivity and allowing selective intramolecular reactions to create dibenzo[1,3]dioxepines, which can then be hydrolytically removed to reveal the 2,2'-biphenol target (Masters, Bihlmeier, Klopper, & Bräse, 2013).

- Anomalous Friedel–Crafts reactions with 2,6-dimethoxybenzoyl chloride and benzene yield various benzophenone derivatives, illustrating the chemical versatility of these compounds (Fletcher & Marlow, 1970).

Environmental and Toxicological Studies :

- Studies on riboflavin-sensitized photooxidation of chlorophenols in water reveal insights into potential environmental pathways and risks of chlorinated dibenzo-p-dioxins formation (Plimmer & Klingebiel, 1971).

- A toxicokinetic and metabolic study of 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone in rats reveals its prompt metabolism to various metabolites, highlighting the importance of understanding the biological effects of these compounds (Li, Li, Xu, & Luo, 2016).

Photochemical Applications :

- Microphotochemistry involving 4,4'-dimethoxybenzophenone demonstrated superior conversion rates and yields in microflow conditions compared to batch photoreactors, indicating potential applications in photochemical processes (Shvydkiv, Nolan, & Oelgemöller, 2011).

- The study of optical and magnetic properties of disubstituted benzophenones with lowest 3nπ* states, including 4,4'-dimethoxybenzophenone, contributes to the understanding of their phosphorescence and optically detected magnetic resonance (ODMR) spectra (Velden, Boer, & Veeman, 1981).

Safety and Hazards

Mechanism of Action

Target of Action

2,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

It’s known that benzophenones can form covalent bonds with amino acids under photoirradiation . In the case of 2,2’-dihydroxybenzophenone, both hydroxyl groups act as intramolecular hydrogen-bond donors to the carbonyl atom

Biochemical Pathways

Benzophenones are known to exhibit biological activity, including cytotoxic effects against various cancer cells

Pharmacokinetics

The pharmacokinetic process of a drug answers whether a drug is able to get to the site of action .

Result of Action

Benzophenones, in general, are known to exhibit biological activity, including cytotoxic effects against various cancer cells .

Action Environment

The action environment of 2,2’-Dimethoxybenzophenone is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and light exposure. For instance, benzophenones are known to be photosensitive and can form covalent bonds with amino acids under photoirradiation .

Biochemical Analysis

Biochemical Properties

It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that benzophenone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzophenone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

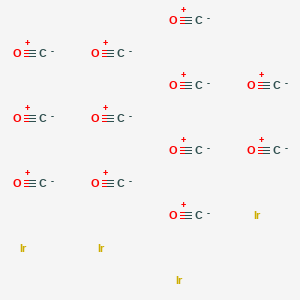

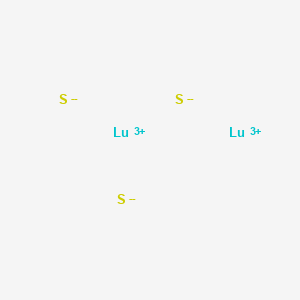

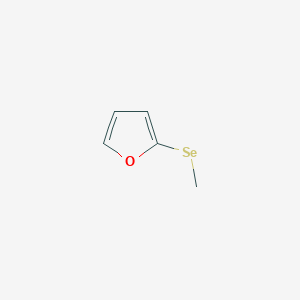

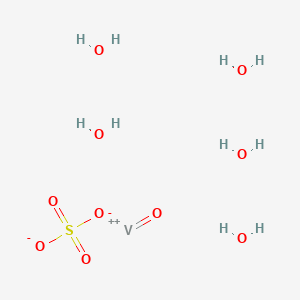

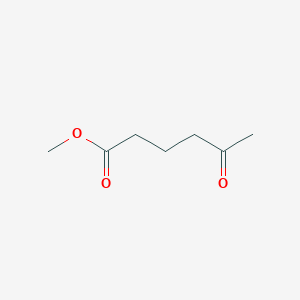

Feasible Synthetic Routes

Q1: What is the role of 2,2'-Dimethoxybenzophenone in the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives?

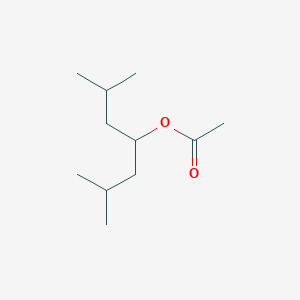

A1: this compound serves as a key starting material in the multi-step synthesis of tetrakis(2-hydroxyphenyl)ethene and its derivatives. [] The process involves converting this compound into its corresponding hydrazone, which is then oxidized and subsequently undergoes acid-catalyzed decomposition to yield the desired tetraphenylethylene core. This core structure is essential for creating the tetradentate ligand system with potential applications in polymetallic coordination chemistry and catalysis.

Q2: Has this compound been explored for its potential use in UV-absorbing materials?

A2: While not directly addressed in the provided research, this compound's structural similarity to 5,5′-di-tert-butyl-2,2′-dimethoxybenzophenone, which is a precursor to UV-absorbing oxocalixarenes, suggests a potential research avenue. [] Investigating the photostability and UV absorption properties of this compound and its derivatives could reveal valuable insights for developing novel UV-absorbing materials.

Q3: Are there any reported alternative synthetic routes for compounds related to this compound?

A3: Yes, the synthesis of 4,4′-Dimethoxybenzophenone, a structural isomer of this compound, has been achieved through a trans-carbonylation reaction using polyphosphoric acid. [] This example highlights the possibility of exploring alternative synthetic strategies for compounds structurally related to this compound, potentially leading to improved yields, reduced reaction steps, or access to novel derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)